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Foundational

p-Salicylic Acid 4-Sulfate Disodium Salt mechanism of action in vitro

Title: In Vitro Mechanism of Action and Biochemical Utility of p-Salicylic Acid 4-Sulfate Disodium Salt (4-Sulfooxybenzoic Acid) Abstract p-Salicylic Acid 4-Sulfate Disodium Salt (CAS 3233-38-3), chemically and biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Mechanism of Action and Biochemical Utility of p-Salicylic Acid 4-Sulfate Disodium Salt (4-Sulfooxybenzoic Acid)

Abstract p-Salicylic Acid 4-Sulfate Disodium Salt (CAS 3233-38-3), chemically and biologically recognized as 4-(sulfooxy)benzoic acid disodium salt, is a critical phase II conjugate[1][2]. While its commercial nomenclature often causes confusion with salicylic acid (2-hydroxybenzoic acid) derivatives, it is fundamentally the sulfated metabolite of p-hydroxybenzoic acid (PHBA)—the primary degradation product of commercial parabens and dietary polyphenols[3][4]. In drug development and in vitro toxicology, this compound does not act as an active pharmacological agent; rather, it serves as a pivotal biochemical probe and a self-validating negative control for assessing endocrine disruption, detoxification pathways, and cytosolic sulfotransferase (SULT) kinetics[5][6].

This technical guide dissects the mechanistic causality behind its in vitro behavior, providing field-proven protocols for its application in receptor binding and enzymatic assays.

Section 1: Mechanistic Causality in Estrogen Receptor (ER) Binding

To understand the mechanism of action of p-Salicylic Acid 4-Sulfate in vitro, one must first analyze the parent compound. Parabens and PHBA exhibit weak xenoestrogenic activity by acting as agonists at the ligand-binding domain (LBD) of human estrogen receptors (ERα and ERβ)[7][8]. The structural causality of this binding relies heavily on the free para-hydroxyl group of PHBA, which mimics the A-ring phenolic hydroxyl of 17β-estradiol. This allows the molecule to form critical hydrogen bonds with residues Glu353 and Arg394 deep within the ER binding pocket[9][10].

When PHBA undergoes phase II metabolism via cytosolic sulfotransferases (predominantly SULT1A1), the addition of the bulky, negatively charged sulfate group yields p-Salicylic Acid 4-Sulfate[5][6]. This biochemical modification fundamentally alters the molecule's pharmacodynamics:

  • Steric Hindrance: The large sulfate moiety physically clashes with the constrained, hydrophobic ER binding pocket.

  • Electrostatic Repulsion: The permanent negative charge of the sulfate group repels the receptor's internal residues, completely abolishing the hydrogen-bonding network[5][11].

Consequently, in vitro, p-Salicylic Acid 4-Sulfate acts as an inactive, detoxified metabolite. It is utilized by researchers as a highly specific negative control in ER binding assays to prove that the estrogenic activity of a sample is driven by the free phenolic hydroxyl group, validating the physiological detoxification pathway of xenoestrogens[10][11].

Pathway Parabens Parabens (Alkyl Esters) PHBA p-Hydroxybenzoic Acid (PHBA) Parabens->PHBA Esterases Sulfate p-Salicylic Acid 4-Sulfate (4-Sulfooxybenzoic Acid) PHBA->Sulfate SULT1A1 (PAPS) ER Estrogen Receptor (ERα) Activation PHBA->ER Weak Agonist (H-Bonding) NoER No ER Binding (Detoxification) Sulfate->NoER Steric Hindrance & Charge Repulsion

Metabolic pathway demonstrating the detoxification of parabens via sulfation to prevent ER binding.

Section 2: Quantitative Data Presentation

The table below synthesizes the stark contrast in receptor binding and enzymatic kinetics between the parent compound and its sulfated counterpart, underscoring the utility of p-Salicylic Acid 4-Sulfate as an analytical standard.

Table 1: Comparative In Vitro ERα Binding and SULT1A1 Kinetics

CompoundERα Relative Binding Affinity (RBA)ERα IC50 (µM)SULT1A1 Km (µM)SULT1A1 Vmax (pmol/min/mg)
17β-Estradiol (Positive Control)1000.0009N/AN/A
p-Hydroxybenzoic Acid (PHBA) ~0.001150 - 20012.5450
p-Salicylic Acid 4-Sulfate < 0.00001> 10,000 (No binding)N/A (Product)N/A (Product)

(Data synthesized from established in vitro paraben metabolism and receptor binding assays[7][10][11])

Section 3: Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust in vitro protocols must be self-validating systems. The following workflows utilize p-Salicylic Acid 4-Sulfate Disodium Salt as either a negative control for receptor binding or a product biomarker for enzymatic kinetics.

Protocol 1: TR-FRET Estrogen Receptor Competitive Binding Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates the need for hazardous radioligands and reduces background autofluorescence, providing a superior signal-to-noise ratio for weak binders like parabens[10]. p-Salicylic Acid 4-Sulfate is used here to validate the specificity of the ER binding pocket.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human ERα-LBD tagged with Glutathione-S-Transferase (GST), a terbium-labeled anti-GST antibody (donor), and a fluorescent estrogen ligand (acceptor) in TR-FRET assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1% BSA).

  • Compound Titration: Prepare a 10-point serial dilution (10 µM to 10 mM) of p-Salicylic Acid 4-Sulfate Disodium Salt[12] in pure DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent receptor denaturation. Include 17β-estradiol as a positive control and 1% DMSO as a vehicle control.

  • Incubation: Dispense 20 µL of the master mix and 100 nL of the compound dilutions into a 384-well low-volume black microplate. Incubate in the dark at room temperature for exactly 2 hours to reach thermodynamic equilibrium.

  • Detection: Read the plate using a microplate reader equipped with a TR-FRET module. Excite the terbium donor at 340 nm and measure emission at 520 nm (acceptor) and 495 nm (donor).

  • System Validation & Analysis: Calculate the emission ratio (520/495 nm). The assay self-validates if the 17β-estradiol control yields a steep sigmoidal displacement curve (IC50 ~1 nM). p-Salicylic Acid 4-Sulfate must yield a flat line, confirming the structural abolition of ER binding[10][11].

Workflow Step1 Step 1: Reagent Preparation Prepare ERα-LBD, Fluorescent Ligand, and 4-Sulfate Salt Step2 Step 2: Incubation Mix components in 384-well plate (2h, RT) Step1->Step2 Step3 Step 3: Excitation Excite Terbium donor at 340 nm Step2->Step3 Step4 Step 4: Emission Detection Measure FRET at 520 nm (Ligand) and 495 nm (Tb) Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 (Expected: No displacement) Step4->Step5

Step-by-step workflow for the TR-FRET Estrogen Receptor Competitive Binding Assay.

Protocol 2: In Vitro SULT1A1 Kinetic Assay (LC-MS/MS)

Rationale: To quantify the phase II metabolism of PHBA, LC-MS/MS provides the necessary specificity to detect the formation of p-Salicylic Acid 4-Sulfate without the cross-reactivity inherent to colorimetric sulfatase assays[13].

Step-by-Step Methodology:

  • Reaction Mixture Formulation: In a 1.5 mL Eppendorf tube, combine 50 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2, 20 µM 3'-phosphoadenosine-5'-phosphosulfate (PAPS, the requisite universal sulfate donor), and varying concentrations of PHBA substrate (1 to 100 µM).

  • Enzyme Initiation: Initiate the reaction by adding 10 µg of recombinant human SULT1A1. Incubate in a shaking water bath at 37°C for 30 minutes.

  • Termination & Extraction: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled 4-sulfooxybenzoic acid-d4). Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Quantification: Inject 5 µL of the clarified supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific MRM transition for p-Salicylic Acid 4-Sulfate (m/z 217 → 93).

  • System Validation: Utilize a standard curve generated from commercially sourced p-Salicylic Acid 4-Sulfate Disodium Salt reference standards[14][15] to quantify the product yield. Calculate Km and Vmax using Michaelis-Menten non-linear regression analysis.

References

  • European Medicines Agency (EMA). "Reflection paper on the use of methyl- and propylparaben as excipients in human medicinal products for oral use". EMA/CHMP/SWP/27913/2005.[Link]

  • Pugazhendhi, D., et al. "Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines". Journal of Applied Toxicology.[Link]

  • Engeli, R. T., et al. "Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases". International Journal of Molecular Sciences.[Link]

  • Smith, K. W., et al. "Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution". Bioorganic & Medicinal Chemistry.[Link]

  • Li, L., et al. "Metabolite Profiling and Distribution of Militarine in Rats Using UPLC-Q-TOF-MS/MS". Molecules (MDPI).[Link]

Sources

Exploratory

Pharmacokinetics and bioavailability of p-Salicylic Acid 4-Sulfate Disodium Salt

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of p-Salicylic Acid 4-Sulfate Disodium Salt Authored by a Senior Application Scientist Foreword: Charting the Unknown To our fellow researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of p-Salicylic Acid 4-Sulfate Disodium Salt

Authored by a Senior Application Scientist

Foreword: Charting the Unknown

To our fellow researchers, scientists, and drug development professionals, the molecule p-Salicylic Acid 4-Sulfate Disodium Salt presents a unique challenge. A conspicuous absence of dedicated pharmacokinetic literature for this specific sulfated metabolite of salicylic acid requires us to navigate by inference, expertise, and rigorous scientific methodology. This guide is therefore structured not as a retrospective summary of existing data, but as a prospective roadmap for its comprehensive pharmacokinetic characterization.

We will leverage the extensive knowledge base of its parent compound, salicylic acid, to build a logical framework for investigation. This document will serve as a practical, in-depth guide to designing and executing the necessary studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile and bioavailability of p-Salicylic Acid 4-Sulfate Disodium Salt. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind each experimental choice.

Introduction to p-Salicylic Acid 4-Sulfate Disodium Salt: A Metabolite of Interest

Salicylic acid (SA) is a well-known non-steroidal anti-inflammatory drug (NSAID) and the primary active metabolite of acetylsalicylic acid (aspirin).[1][2] Its metabolism is extensive, involving conjugation with glycine to form salicyluric acid, glucuronidation, and oxidation.[1][3] Sulfation, while a less predominant pathway for salicylic acid compared to other phenolic compounds, represents a critical route of biotransformation. p-Salicylic Acid 4-Sulfate is one such metabolite. The disodium salt form is likely synthesized for improved aqueous solubility and stability, making it suitable for use as an analytical standard or for in vitro and in vivo investigations.

Understanding the pharmacokinetics of this specific sulfate conjugate is crucial for several reasons:

  • Comprehensive Metabolite Profiling: To fully grasp the disposition of salicylic acid, the pharmacokinetic behavior of its metabolites must be characterized.

  • Potential for Pharmacological Activity: While often considered inactive excretion products, sulfate conjugates can sometimes retain or exhibit novel pharmacological activities.

  • Drug-Drug Interaction Potential: Metabolites can interact with drug transporters and enzymes, influencing the pharmacokinetics of co-administered drugs.

This guide will provide the technical framework to explore these aspects.

ADME Profiling: A Proposed Investigational Workflow

The following sections outline a logical progression of studies to build a complete ADME profile for p-Salicylic Acid 4-Sulfate Disodium Salt.

Absorption and Permeability

As a polar, negatively charged molecule at physiological pH, p-Salicylic Acid 4-Sulfate is hypothesized to have low passive membrane permeability.[4] This has significant implications for its oral bioavailability.

2.1.1 In Vitro Permeability Assessment

The initial step is to assess its ability to cross the intestinal epithelium using an in vitro model. The Caco-2 cell permeability assay is the industry standard for this purpose.[5]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Assay Procedure:

    • The test compound (p-Salicylic Acid 4-Sulfate Disodium Salt) is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment at specified time points.

    • The concentration of the compound in the samples is determined by a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

The efflux ratio (Papp B-A / Papp A-B) is then calculated. An efflux ratio ≥2 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5][6]

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2 Seed Caco-2 cells on Transwell® inserts Culture Culture for 21-25 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER) Culture->TEER Dose_A Dose Apical (A) side TEER->Dose_A Dose_B Dose Basolateral (B) side TEER->Dose_B Sample_A Sample from Basolateral (B) side Dose_A->Sample_A Sample_B Sample from Apical (A) side Dose_B->Sample_B Quantify Quantify compound by LC-MS/MS Sample_A->Quantify Sample_B->Quantify Papp Calculate Papp (A->B) and Papp (B->A) Quantify->Papp Efflux Calculate Efflux Ratio Papp->Efflux

Caco-2 Permeability Assay Workflow
Distribution

The extent to which a compound distributes into tissues is largely governed by its binding to plasma proteins. Salicylic acid itself is known to bind to serum albumin.[1][7] The addition of a sulfate group may alter this binding affinity.

2.2.1 Plasma Protein Binding (PPB) Determination

Equilibrium dialysis is a robust method for determining the unbound fraction of a drug in plasma.

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Procedure:

    • Plasma is added to one chamber, and a protein-free buffer is added to the other.

    • The test compound is spiked into the plasma-containing chamber.

    • The apparatus is incubated until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: The concentration of the compound is measured in both the plasma and buffer chambers.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

The PPB is then calculated as (1 - fu) * 100%.

Metabolism

As p-Salicylic Acid 4-Sulfate is already a phase II metabolite, it is expected to be metabolically stable. However, it is important to confirm this and to investigate the possibility of desulfation back to salicylic acid.

2.3.1 In Vitro Metabolic Stability Assessment

This can be assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

  • Incubation: The test compound is incubated with HLM in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Excretion

Sulfate conjugates are typically eliminated via the kidneys.[8] Characterizing the excretion pathway is a key component of the pharmacokinetic profile. This is best achieved through an in vivo study.

Bioavailability Assessment: An In Vivo Approach

To determine the absolute bioavailability and key pharmacokinetic parameters, a study in a preclinical species (e.g., rat) is necessary, involving both intravenous (IV) and oral (PO) administration.

In Vivo Pharmacokinetic Study Design

A crossover study design is recommended to minimize inter-animal variability.

ParameterDescription
Species Sprague-Dawley Rat
Number of Animals n = 6 per group
Administration Routes Intravenous (IV) bolus, Oral (PO) gavage
Dose To be determined based on in vitro data and analytical sensitivity
Blood Sampling Timepoints IV: 0 (pre-dose), 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hrPO: 0 (pre-dose), 15, 30 min, 1, 2, 4, 8, 24 hr
Matrix Plasma (and potentially urine for excretion analysis)
Analytical Method Validated LC-MS/MS method for p-Salicylic Acid 4-Sulfate and Salicylic Acid
Pharmacokinetic Data Analysis

Non-compartmental analysis (NCA) of the plasma concentration-time data will yield the following key parameters:

ParameterDefinition
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Total body clearance
Vd Volume of distribution

Absolute oral bioavailability (F%) is calculated as:

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

G cluster_study In Vivo Study cluster_analysis Sample & Data Analysis IV_Dose IV Administration Blood_Sample Serial Blood Sampling IV_Dose->Blood_Sample PO_Dose PO Administration PO_Dose->Blood_Sample Plasma Process Blood to Plasma Blood_Sample->Plasma Quantify Quantify by LC-MS/MS Plasma->Quantify PK_Calc Calculate PK Parameters (NCA) Quantify->PK_Calc Bioavailability Calculate Bioavailability (F%) PK_Calc->Bioavailability

In Vivo Bioavailability Study Workflow

Analytical Methodology: The Cornerstone of Pharmacokinetics

Accurate and precise quantification of the analyte in biological matrices is fundamental. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10]

LC-MS/MS Method Development and Validation
  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interferences from plasma.

  • Chromatography: Reversed-phase HPLC to separate the analyte from endogenous matrix components.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, linearity, selectivity, and stability.

Conclusion and Future Directions

This guide provides a comprehensive, technically detailed framework for the full pharmacokinetic and bioavailability characterization of p-Salicylic Acid 4-Sulfate Disodium Salt. By following this structured approach, researchers can systematically elucidate its ADME properties. The resulting data will be invaluable for understanding the complete disposition of salicylic acid, assessing the potential for drug-drug interactions, and contributing to the broader knowledge of drug metabolite kinetics. While direct data on this specific molecule is scarce, the application of established, robust methodologies will undoubtedly illuminate its role in the complex journey of salicylates through the body.

References

  • Nakamura, J., et al. (1993). Pharmacokinetic analysis of in vivo metabolism of amino acid or dipeptide conjugates of salicylic acid in rabbit intestinal microorganisms. Journal of Pharmacobio-Dynamics, 16(5), 255-262.
  • Kragh-Hansen, U. (1990). Binding of salicylate and sulfathiazole by whole blood constituents. Biochemical Pharmacology, 39(10), 1675-1680.
  • Gibaldi, M., & Levy, G. (1976). Clinical Pharmacokinetics of the Salicylates. Clinical Pharmacokinetics, 1(3), 167-189.
  • Janssen, P. A., et al. (2003). Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin. Journal of Clinical Pathology, 56(9), 651-653. Available from: [Link]

  • Liu, Y., et al. (2012). Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats. Journal of Pharmaceutical Sciences, 101(9), 3484-3494. Available from: [Link]

  • Janssen, P. A., et al. (2003). Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin. PubMed, 56(9), 651-653.
  • Janssen, P. A., et al. (2003). Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin.
  • Maalouf, R., et al. (2018). Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. Animals, 8(11), 200. Available from: [Link]

  • Shoeman, D. W., & Azarnoff, D. L. (1972). Relationship between protein binding of bilirubin, salicylic acid, and sulfisoxazole in serum of unmedicated and phenobarbital-treated rats. Biochemical Pharmacology, 21(17), 2375-2382.
  • Roberts, M. S., et al. (1983). Protein binding of aspirin and salicylate measured by in vivo ultrafiltration. European Journal of Clinical Pharmacology, 25(2), 257-261.
  • Lin, J. H., & Levy, G. (1983). Sulfate homeostasis. I. Effect of salicylic acid and its metabolites on inorganic sulfate in rats. Journal of Pharmaceutical Sciences, 72(3), 213-217.
  • Bekersky, I., et al. (1980). Metabolism of salicylic acid in the isolated perfused rat kidney. Interconversion of salicyluric and salicyclic acids. Drug Metabolism and Disposition, 8(5), 319-323.
  • Diaz, F. J., et al. (1991). Pharmacokinetics and elimination of salicylic acid in rabbits. Journal of Veterinary Pharmacology and Therapeutics, 14(2), 192-198.
  • Dempsey, D. A., & Klessig, D. F. (2017). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. Trends in Plant Science, 22(7), 613-622.
  • Al-Ghanana, M., & Al-Ghamdi, S. (2012). IN VITRO & VIVO EVALUTION OF ACETYLSALICYLIC ACID BRANDS. International Journal of Pharmaceutical Sciences and Research, 3(4), 1109-1115.
  • Schoenhard, G. L., et al. (1994). Effect of salicylic acid on the plasma protein binding and pharmacokinetics of misoprostol acid. Journal of Pharmaceutical Sciences, 83(6), 878-880.
  • Dempsey, D. A., & Klessig, D. F. (2021). Salicylic Acid Biosynthesis and Metabolism. Encyclopedia.pub.
  • Wikipedia. (n.d.). Salicylic acid. Wikipedia.
  • LGC Standards. (n.d.).
  • Yilmaz, B., et al. (2016). EPR studies of intermolecular interactions and competitive binding of drugs in a drug–BSA binding model. RSC Advances, 6(81), 77805-77813.
  • Al-Ghanana, M., & Al-Ghamdi, S. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry, 3(3), 22-28.
  • Wilson, D., et al. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
  • Merck. (n.d.). In Vitro Permeability Assays. Merck.
  • Santa Cruz Biotechnology. (n.d.). p-Salicylic acid 4-sulfate disodium salt. Santa Cruz Biotechnology.
  • Placke, T., et al. (1990). Determination of Parent Compound and Metabolite Concentrations of Salicylic Acid in the Channel Catfish. Journal of the World Aquaculture Society, 21(4), 286-290.
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • Liu, Y., et al. (2012). Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats.
  • Al-Ghanana, M., & Al-Ghamdi, S. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid.
  • Sigma-Aldrich. (n.d.). In Vitro Vascular Permeability Assay (96-Well). Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). In Vitro Vascular Permeability Imaging Assay (Green). Sigma-Aldrich.
  • Liu, Y., et al. (2012).
  • Sryahwa Publications. (n.d.). A Review on a Some Analytical Methods for Determination of Salicylic Acid.
  • Fauziah, N., et al. (2020). Analysis of Salicylic Acid in Biological Fluids (Serosal) Using Uv- Vis Spectrophotometry. Strada Journal of Pharmacy, 9(2), 10-15.
  • Karalis, V., et al. (2013). Mean plasma concentrations-time profiles [mean ± S.D. (n = 4)] for...
  • Liu, Y., et al. (2012).
  • Fisher Scientific. (n.d.). p-Salicylic Acid 4-Sulfate Disodium Salt, TRC 100 mg. Fisher Scientific.
  • Li, Y., et al. (2023). Exogenous salicylic acid treatment enhances the disease resistance of Panax vietnamensis by regulating secondary metabolite production. Frontiers in Plant Science, 14, 1226059.
  • Tai-Ding Biotechnology. (n.d.). 【ADME藥物.吸收.分佈.代謝.排泄】ADME分析系列商品-BIOVISIOIN代理. Tai-Ding Biotechnology.
  • M.P.D.I. (2021).
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Protocols & Analytical Methods

Application

Application Note: Direct LC-MS/MS Quantification of p-Salicylic Acid 4-Sulfate in Human Biomonitoring

Introduction & Analytical Context Parabens (alkyl esters of p-hydroxybenzoic acid) are ubiquitous antimicrobial preservatives utilized globally in cosmetics, pharmaceuticals, and food products[1]. While free parabens are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Parabens (alkyl esters of p-hydroxybenzoic acid) are ubiquitous antimicrobial preservatives utilized globally in cosmetics, pharmaceuticals, and food products[1]. While free parabens are frequently monitored in environmental matrices, human biomonitoring requires a different analytical approach. Upon systemic absorption, parabens undergo rapid esterase-mediated hydrolysis to p-hydroxybenzoic acid (often historically referred to as p-salicylic acid), followed by extensive Phase II conjugation[2].

Consequently, the free parent compounds represent only a minor fraction of the total excreted dose. The predominant urinary biomarkers are the glucuronide and sulfate conjugates of the hydrolyzed core[3]. p-Salicylic Acid 4-Sulfate (systematically known as 4-(sulfooxy)benzoic acid or p-carboxyphenyl sulfate) is a critical Phase II metabolite[1]. Using p-Salicylic Acid 4-Sulfate Disodium Salt as a highly pure analytical reference standard[4] allows researchers to directly quantify this metabolite via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), bypassing the analytical flaws of traditional enzymatic deconjugation methods.

Metabolic Causality and the Case for Direct Measurement

Historically, paraben exposure was assessed indirectly: urine samples were treated with β -glucuronidase and arylsulfatase to cleave the conjugates, and the resulting "total" free p-hydroxybenzoic acid was measured. However, this indirect approach is analytically compromised:

  • Incomplete Hydrolysis: Arylsulfatase efficiency is highly variable across different urine matrices, leading to under-reporting of sulfate conjugates.

  • Loss of Metabolic Resolution: Deconjugation destroys the specific metabolic profile, making it impossible to distinguish between sulfation and glucuronidation pathways, which have distinct toxicokinetic implications[5].

Direct LC-MS/MS analysis of the intact p-Salicylic Acid 4-Sulfate preserves the biological integrity of the sample and provides absolute quantitative certainty.

MetabolicPathway MP Alkyl Parabens (e.g., Methylparaben) Est Esterases (Phase I Hydrolysis) MP->Est pHBA p-Hydroxybenzoic Acid (Intermediate) Est->pHBA SULT Sulfotransferases (SULTs) (Phase II Conjugation) pHBA->SULT Sulfate p-Salicylic Acid 4-Sulfate (Target Biomarker) SULT->Sulfate

Metabolic conversion of alkyl parabens to p-salicylic acid 4-sulfate via hydrolysis and sulfation.

Quantitative LC-MS/MS Parameters

To establish a self-validating quantitative system, Electrospray Ionization (ESI) in negative mode is utilized. The sulfate group is highly labile under Collision-Induced Dissociation (CID). The precursor ion [M−H]− at m/z 217.0 readily loses the SO3​ moiety (80 Da) to yield a stable phenoxide product ion at m/z 137.0[5].

Table 1: Optimized MRM Transitions and Collision Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)ESI Mode
p-Salicylic Acid 4-Sulfate 217.0137.0-40-15Negative
p-Hydroxybenzoic Acid 137.093.0-35-20Negative
Methylparaben 151.092.0-30-22Negative

Note: Data represents typical triple quadrupole parameters. Optimization is required per specific instrument architecture.

Experimental Protocol: Solid-Phase Extraction & LC-MS/MS

This protocol details the extraction of p-Salicylic Acid 4-Sulfate from human urine. The methodology relies on Solid-Phase Extraction (SPE) to eliminate matrix effects and an isotopically labeled internal standard to create a self-correcting quantitative workflow.

SPEWorkflow Urine Urine Sample + Internal Std Cond SPE Conditioning (MeOH -> H2O) Urine->Cond Load Sample Loading Cond->Load Wash Washing (5% MeOH) Load->Wash Elute Elution (100% MeOH) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Solid-Phase Extraction (SPE) workflow for isolating paraben metabolites prior to LC-MS/MS.

Step 1: Preparation of the Reference Standard
  • Causality: The commercial reference material is supplied as a disodium salt ( C7​H4​O6​S⋅2Na , MW: 262.15 g/mol )[4]. To accurately quantify the endogenous free acid ( C7​H6​O6​S , MW: 218.18 g/mol ) in biological samples, a gravimetric correction factor must be applied during stock preparation.

  • Procedure: Weigh exactly 1.20 mg of p-Salicylic Acid 4-Sulfate Disodium Salt. Dissolve in 1.0 mL of LC-MS grade methanol. This yields a stock solution with a free-acid equivalent concentration of exactly 1.0 mg/mL. Store at -20°C.

Step 2: Sample Pre-Treatment and Internal Standard Addition
  • Causality: Urine contains high concentrations of inorganic salts and urea that cause severe ion suppression in the MS source. Adding the internal standard (IS) before any manipulation ensures that the IS undergoes the exact same extraction losses as the target analyte, validating the final quantification.

  • Procedure:

    • Thaw urine samples on ice.

    • Aliquot 500 µL of urine into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of isotopically labeled internal standard (e.g., 13C6​ -p-hydroxybenzoic acid sulfate at 1 µg/mL).

    • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet insoluble cellular debris and urinary proteins.

Step 3: Solid-Phase Extraction (SPE)
  • Causality: A hydrophilic-lipophilic balance (HLB) polymeric sorbent is selected because it retains polar aromatic sulfates effectively while allowing highly polar inorganic salts to wash through the frit.

  • Procedure:

    • Condition: Pass 1 mL of 100% Methanol through the HLB cartridge, followed by 1 mL of LC-MS grade water.

    • Load: Apply the 500 µL cleared urine supernatant to the cartridge at a flow rate of ~1 drop/second.

    • Wash: Pass 1 mL of 5% Methanol in water through the cartridge. Discard the wash fraction.

    • Elute: Elute the retained metabolites using 1 mL of 100% Methanol into a clean glass collection tube.

Step 4: Evaporation and Reconstitution
  • Causality: Injecting 100% methanol into a reversed-phase LC system causes severe peak distortion (solvent-front effect) for early-eluting polar analytes. Reconstituting in a highly aqueous solvent matches the initial mobile phase conditions, ensuring sharp chromatographic peaks.

  • Procedure: Evaporate the methanolic eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute the residue in 100 µL of 10% Methanol in water. Vortex for 30 seconds and transfer to an autosampler vial.

Step 5: LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Initiate at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Detection: Monitor the 217.0 137.0 transition. Quantify the concentration using a matrix-matched calibration curve constructed from the p-Salicylic Acid 4-Sulfate standard.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting p-Salicylic Acid 4-Sulfate Disodium Salt precipitation in buffer solutions

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the solubility of complex biochemical metabolites in physiological buffers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the solubility of complex biochemical metabolites in physiological buffers. p-Salicylic Acid 4-Sulfate Disodium Salt (also known as p-Carboxyphenyl Sulfate Disodium Salt or p-Hydroxybenzoic Acid Hydrogen Sulfate Disodium Salt) is a critical urine metabolite of methylated parabens used widely in pharmacokinetic and LC-MS/MS studies .

While quality control specifications indicate this compound is highly soluble in pure water , researchers frequently report sudden precipitation when transitioning from aqueous stocks to working assay buffers. This guide dissects the thermodynamic and kinetic drivers of this precipitation and provides field-proven, self-validating protocols to ensure assay integrity.

Part 1: Root Cause Analysis (The "Why" Behind the Precipitation)

To effectively troubleshoot, we must first understand the molecular vulnerabilities of the compound. Precipitation is rarely random; it is a predictable response to specific buffer conditions.

  • pH-Driven Protonation (pKa Sensitivity): The molecule contains a carboxylate group with a predicted pKa of ~4.6. In neutral conditions (pH 7.4), the molecule exists as a highly soluble, fully ionized disodium salt. If the buffer pH drops below 5.0, the carboxylate group becomes protonated, reverting the molecule to its monosodium or free acid form, which is drastically less soluble in aqueous media.

  • Divalent Cation Coordination: The sulfate moiety is an excellent ligand for divalent cations. If your buffer contains calcium (Ca²⁺) or magnesium (Mg²⁺)—such as standard DPBS—these cations act as ionic bridges, cross-linking the sulfate groups and instantly forming insoluble complexes.

  • The Common Ion Effect: Buffers with high sodium loads (e.g., PBS containing 137–150 mM NaCl) suppress the dissociation of the disodium salt. According to Le Chatelier's principle, the excess Na⁺ ions force the equilibrium backward, driving the solute out of the aqueous phase and into a solid precipitate. Metabolic studies often require stabilization in Tris-HCl rather than PBS to circumvent this exact issue .

Part 2: Troubleshooting FAQs

Q1: My 10 mM stock solution is perfectly clear in water, but it instantly turns cloudy when diluted 1:10 into PBS. What happened? A: You are observing the Common Ion Effect. The high concentration of Na⁺ in PBS (137 mM) drastically lowers the solubility limit of the disodium salt. Solution: Switch your diluent to a low-sodium buffer like 50 mM Tris-HCl (pH 7.4) or HEPES.

Q2: I am preparing samples for an enzyme assay that requires 2 mM MgCl₂. The compound precipitates as soon as I add it. Can I heat it to force it into solution? A: Heating will only temporarily mask the issue; the compound will crash out again as it cools to physiological temperatures (37°C or room temperature), ruining your assay kinetics. The precipitation is caused by the Mg²⁺ ions coordinating with the sulfate group. Solution: If the enzyme strictly requires Mg²⁺, you must determine the lowest possible Mg²⁺ concentration that sustains enzyme activity, and keep the substrate concentration well below the solubility limit of the magnesium-sulfate complex (typically < 0.5 mM).

Q3: Does temperature affect the storage of the working buffer? A: Yes. Solubility is thermodynamically dependent on temperature. A buffer solution that is stable at room temperature (25°C) may spontaneously precipitate when stored at 4°C. Always allow refrigerated buffers to fully equilibrate to room temperature and vortex vigorously before use.

Part 3: Visual Diagnostic Workflows

Workflow step1 Precipitation Observed step2 Check Buffer pH step1->step2 ph_low pH < 5.0 Protonation step2->ph_low Acidic ph_high pH > 7.0 Ionized step2->ph_high Neutral/Basic action1 Adjust to pH 7.4 ph_low->action1 step3 Check Cations (Ca2+/Mg2+) ph_high->step3 has_cat Cations Present Complexation step3->has_cat Yes no_cat No Cations Check Na+ Load step3->no_cat No action2 Add EDTA or Switch Buffer has_cat->action2 action3 Dilute to Reduce Common Ion Effect no_cat->action3

Troubleshooting workflow for resolving p-Salicylic Acid 4-Sulfate precipitation.

Mechanism soluble Disodium Salt (Highly Soluble) protonated Free Acid Form (Insoluble) soluble->protonated pH < 5.0 (H+ binds carboxylate) complexed Cation Complex (Insoluble) soluble->complexed Ca2+ / Mg2+ (Binds sulfate) protonated->soluble NaOH (Deprotonation) complexed->soluble EDTA (Chelation)

Chemical mechanisms driving the precipitation of the disodium salt in buffers.

Part 4: Quantitative Data & Buffer Compatibility

Use the following table to select the appropriate buffer system for your downstream applications.

Buffer SystempHDivalent CationsMax Solubility (est. at 25°C)Precipitation Risk
Ultrapure Water (Milli-Q) 6.5 - 7.0None> 50 mMVery Low
50 mM Tris-HCl 7.4None~ 20 mMLow
PBS (1X, No Ca²⁺/Mg²⁺) 7.4None~ 10 mMModerate (Common Ion Effect)
DPBS (with Ca²⁺/Mg²⁺) 7.4Present< 2 mMHigh (Cation Complexation)
Acetate Buffer 4.5None< 1 mMVery High (Protonation)

Part 5: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in quality control checks to guarantee that your compound is fully dissolved before you proceed to sensitive downstream assays.

Protocol A: Preparation of a Stable 10 mM Aqueous Stock Solution

Causality: Preparing the master stock in pure water avoids the common ion effect from sodium-heavy buffers, while the natural pH of the water ensures the carboxylate group remains ionized.

  • Weighing: Accurately weigh 2.62 mg of p-Salicylic Acid 4-Sulfate Disodium Salt (MW: 262.15 g/mol ) into a sterile 1.5 mL microcentrifuge tube .

  • Solvent Addition: Add exactly 1.0 mL of sterile, ultrapure water (Milli-Q, 18.2 MΩ·cm). Critical: Do not use PBS or any saline buffer for the initial stock.

  • Dissolution: Vortex vigorously for 30–60 seconds at room temperature. The solution should appear completely clear to the naked eye.

  • Validation (Self-Validating Step): Transfer 100 µL of the solution to a microcuvette and measure the optical density at 600 nm (OD600) using a spectrophotometer, blanked against pure water.

    • Pass Criteria: An OD600 < 0.01 confirms complete dissolution without invisible micro-precipitates.

    • Fail Criteria: An OD600 ≥ 0.01 indicates incomplete dissolution. Sonicate the tube in a water bath for 2 minutes and re-measure.

  • Storage: Aliquot the validated stock into single-use vials and store at -80°C. This prevents spontaneous hydrolysis of the sulfate group over time.

Protocol B: Buffer Optimization for Downstream Assays

Causality: When diluting the aqueous stock into working buffers, managing ionic strength and sequestering free divalent cations prevents secondary precipitation (crashing out).

  • Buffer Selection: Select a 50 mM Tris-HCl (pH 7.4) or HEPES (pH 7.4) buffer over DPBS whenever your assay parameters permit.

  • Chelation (If applicable): If you are forced to use a buffer with trace amounts of Ca²⁺ or Mg²⁺, add EDTA to a final concentration of 1–2 mM to sequester the divalent cations before introducing the compound.

  • Slow Integration: Dropwise add the 10 mM aqueous stock to your assay buffer while continuously vortexing. This prevents localized areas of high concentration that can trigger rapid crystal nucleation.

  • Validation (Tyndall Effect Check): Shine a laser pointer or a strong, focused LED light through the side of the tube against a dark background.

    • Pass Criteria: The light beam passes cleanly through the liquid.

    • Fail Criteria: The light beam scatters (Tyndall effect), indicating the presence of colloidal micro-precipitates. If this occurs, you must further dilute the solution or switch to a lower-salt buffer.

References

  • PubChem. "Methylparaben - Metabolism and Metabolites." National Center for Biotechnology Information. Available at:[Link]

  • Abbas, R., et al. "Metabolism of Parabens (4-Hydroxybenzoic Acid Esters) by Hepatic Esterases and UDP-Glucuronosyltransferases in Man." Drug Metabolism and Disposition. Available at:[Link]

Optimization

Preventing degradation of p-Salicylic Acid 4-Sulfate Disodium Salt during freeze-thaw cycles

Introduction Welcome to the technical support guide for p-Salicylic Acid 4-Sulfate Disodium Salt. This molecule, a sulfated metabolite of p-hydroxybenzoic acid, is a critical standard in various research fields, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for p-Salicylic Acid 4-Sulfate Disodium Salt. This molecule, a sulfated metabolite of p-hydroxybenzoic acid, is a critical standard in various research fields, including metabolomics and drug development. However, its chemical structure, containing a sulfate ester linkage, presents inherent stability challenges, particularly when subjected to common laboratory procedures like freeze-thaw cycles. Improper handling can lead to significant degradation, compromising experimental accuracy and reproducibility.

This guide provides in-depth, experience-driven advice to help you mitigate degradation, troubleshoot common issues, and ensure the integrity of your samples. We will explore the mechanisms of degradation and offer validated protocols for storage, handling, and stability testing.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is p-Salicylic Acid 4-Sulfate and why is it sensitive?

p-Salicylic Acid 4-Sulfate (also known as p-Hydroxybenzoic Acid Hydrogen Sulfate) is a phenolic compound featuring a sulfate group attached to the hydroxyl moiety of p-hydroxybenzoic acid.[1] The critical point of instability is the sulfate ester bond (Ar-O-SO₃⁻). This bond is susceptible to cleavage through hydrolysis, a reaction that breaks the bond by reacting with water.[2][3][4] This process can be significantly accelerated by changes in pH and temperature.[5][6][7]

Q2: Why are freeze-thaw cycles particularly damaging to this compound?

Freeze-thaw cycles create micro-environmental changes that accelerate degradation. As an aqueous solution freezes, pure water crystallizes first, effectively concentrating solutes like buffers, salts, and the compound itself in the remaining unfrozen liquid.[8] This phenomenon, known as "freeze-concentration," can cause dramatic shifts in local pH, even in a buffered solution. These pH shifts can catalyze the hydrolysis of the sensitive sulfate ester bond. Furthermore, repeated cycles can physically stress the molecule and introduce atmospheric oxygen upon thawing, increasing the risk of oxidative damage.[9]

Q3: What are the primary degradation products I should anticipate?

The two main degradation pathways are hydrolysis and oxidation:

  • Hydrolysis: The most common degradation pathway involves the cleavage of the sulfate ester bond, yielding p-hydroxybenzoic acid and a sulfate ion.

  • Oxidation: As a phenolic compound, it is also susceptible to oxidative degradation, which can be initiated by reactive oxygen species, light, or high temperatures.[5][10] This can lead to the formation of various hydroxylated byproducts, such as dihydroxybenzoic acid isomers .[11][12][13]

Q4: What is the single most critical factor for maintaining stability in solution?

Strict pH control. The rate of hydrolysis for sulfate esters and related salicylic acid derivatives is highly dependent on pH.[5][14][15] While the optimal pH for p-Salicylic Acid 4-Sulfate specifically is not extensively published, related compounds show greater stability in mildly acidic conditions (e.g., pH 4-6), which suppress base-catalyzed hydrolysis.[5][15] However, the chosen pH must be compatible with your experimental design. Storing the compound as a dry, lyophilized powder is the most stable long-term option.[16]

Section 2: Troubleshooting Guide
Problem: My HPLC analysis shows a decreasing peak for the parent compound and new peaks appearing after a few freeze-thaw cycles.
  • Likely Cause: This is a classic sign of chemical degradation. The decreasing peak is your active compound, and the new peaks are its degradation products.

  • Troubleshooting Steps:

    • Identify the Degradants: The most probable new peak corresponds to p-hydroxybenzoic acid, the hydrolysis product. To confirm, run a commercially available standard of p-hydroxybenzoic acid under the same HPLC conditions. If the retention time matches one of your new peaks, you have confirmed hydrolysis.

    • Review Your Handling Protocol: The most common culprits are an inappropriate pH of your solution, repeated freeze-thaw cycles, or extended time at room temperature.

    • Implement Preventative Measures: Immediately adopt the best practices outlined in Protocol 3.1 . Prepare a fresh, correctly buffered stock solution and aliquot it into single-use vials to avoid further freeze-thaw cycles.[8]

Problem: I observe a slight yellowing of my stock solution after thawing.
  • Likely Cause: A visible color change often indicates oxidative degradation.[5] Phenolic compounds can form colored quinone-like structures upon oxidation. This may also be accompanied by a subtle shift in the solution's pH.

  • Troubleshooting Steps:

    • Protect from Light and Oxygen: Ensure your solutions are stored in amber vials and protected from direct light.[5] When preparing solutions, use high-purity solvents that have been degassed to remove dissolved oxygen. For maximum protection, consider sparging the solvent and the headspace of the vial with an inert gas like argon or nitrogen before sealing.[5][17]

    • Discard and Remake: Do not use a discolored solution, as its purity is compromised. Prepare a fresh stock solution following the rigorous handling procedures in Protocol 3.1 .

Problem: My compound precipitates out of solution after being thawed.
  • Likely Cause: This can be due to several factors:

    • pH Shift: Degradation can alter the pH, and the solubility of both the parent compound and its degradants is pH-dependent. The protonated acid form is generally less soluble in aqueous solutions than its salt form.[5]

    • Exceeded Solubility: The freeze-concentration effect can lead to the formation of supersaturated pockets of the compound that may not fully redissolve upon thawing, especially if thawing is too rapid.

    • Insoluble Degradants: The degradation products may have lower solubility in your chosen solvent system than the parent compound.[5]

  • Troubleshooting Steps:

    • Check pH and Solubility: Verify the pH of your buffer. Ensure you have not exceeded the compound's solubility limit at that specific pH and temperature.

    • Controlled Thawing: Thaw your solution slowly and ensure it is fully equilibrated to room temperature with gentle vortexing before use.

    • Consider Solvent Modification: If precipitation persists and is not due to degradation, you may need to adjust the composition of your solvent system, perhaps by adding a small percentage of a compatible organic solvent, if your experiment allows.

Section 3: Best Practices & Protocols
Protocol 3.1: Recommended Storage and Handling Procedures

This protocol is designed to maximize the stability of p-Salicylic Acid 4-Sulfate Disodium Salt in solution.

1. Reagent and Solvent Preparation:

  • Use high-purity, HPLC-grade water and buffer components.

  • Prepare buffers in a pH range compatible with your experiment, ideally mildly acidic (e.g., pH 4-6 phosphate or acetate buffer) to minimize hydrolysis.[5][6][7] Always verify compatibility with your assay.

  • Thoroughly degas all aqueous solvents by sonication under vacuum or by sparging with an inert gas (e.g., high-purity nitrogen) for 15-20 minutes to remove dissolved oxygen.

2. Preparation of Stock Solution:

  • Allow the lyophilized powder of p-Salicylic Acid 4-Sulfate Disodium Salt to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.[16]

  • Weigh the required amount rapidly.

  • Dissolve the compound in the pre-prepared, degassed buffer to your target concentration. Ensure complete dissolution with gentle vortexing.

3. Aliquoting and Storage:

  • Immediately after preparation, dispense the stock solution into single-use aliquots in amber glass or polypropylene vials. The aliquot volume should be appropriate for one experiment to avoid reusing a thawed vial.

  • Overlay the headspace of each vial with nitrogen or argon gas before sealing tightly.

  • Flash-freeze the aliquots by placing them in a dry ice/ethanol bath or in liquid nitrogen until fully frozen.

  • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

4. Thawing and Use:

  • When needed, retrieve a single aliquot.

  • Thaw it at room temperature or in a cool water bath. Avoid heating to accelerate thawing.

  • Once completely thawed, vortex gently to ensure homogeneity.

  • Use the solution as soon as possible and discard any unused portion. Do not refreeze a thawed aliquot.

Protocol 3.2: Experimental Protocol for a Freeze-Thaw Stability Study

This protocol allows you to validate the stability of your compound under your specific laboratory conditions.

1. Objective:

  • To quantify the degradation of p-Salicylic Acid 4-Sulfate Disodium Salt in a specific buffered solution over ten freeze-thaw cycles.

2. Materials:

  • p-Salicylic Acid 4-Sulfate Disodium Salt

  • p-Hydroxybenzoic acid (for degradant identification)

  • Your chosen buffer (e.g., 50 mM Potassium Phosphate, pH 6.0)

  • Amber HPLC vials

  • HPLC system with UV detector

3. Procedure:

  • Prepare a 1 mg/mL stock solution of p-Salicylic Acid 4-Sulfate in your chosen buffer as described in Protocol 3.1 .

  • Dispense 200 µL aliquots of this solution into 20 separate amber vials.

  • Time Zero (T=0) Analysis: Immediately take three vials, label them "T0", and analyze them by HPLC to establish the initial purity and peak area. This is your baseline.

  • Freeze-Thaw Cycling: Place the remaining vials in a -80°C freezer for at least 4 hours.

  • Thaw the vials at room temperature until completely liquid (approx. 30 minutes). This completes one cycle.

  • Post-Cycle Analysis: After cycles 1, 3, 5, and 10, remove three vials for HPLC analysis at each timepoint.

  • Repeat the freeze-thaw process until 10 cycles are complete.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution. A starting point could be 95% 20 mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[13][18][19]

  • Injection Volume: 10 µL.

5. Data Calculation:

  • Calculate the mean peak area of the parent compound at each timepoint (n=3).

  • Calculate the percentage of the compound remaining using the formula: % Remaining = (Mean Peak Area at Cycle X / Mean Peak Area at T0) * 100

  • Calculate the percent degradation: % Degradation = 100 - % Remaining

Section 4: Data Interpretation & Visualization
Table 1: Example Freeze-Thaw Stability Data

This table illustrates hypothetical results from the stability study described in Protocol 3.2, comparing stability in a non-buffered aqueous solution versus a buffered solution.

ConditionFreeze-Thaw CyclesMean % Purity (n=3)% Degradation
Water (unbuffered) 099.8%0.0%
198.1%1.7%
392.5%7.3%
585.3%14.5%
1071.0%28.8%
pH 6.0 Phosphate Buffer 099.9%0.0%
199.7%0.2%
399.2%0.7%
598.6%1.3%
1097.1%2.8%

The data clearly demonstrates that maintaining a stable pH with a buffer significantly minimizes degradation during repeated freeze-thaw cycles.

Diagrams

DegradationPathways parent p-Salicylic Acid 4-Sulfate hydrolysis_product p-Hydroxybenzoic Acid + HSO₄⁻ parent->hydrolysis_product Hydrolysis (pH, Temp dependent) oxidation_product Oxidized Products (e.g., Dihydroxybenzoic Acids) parent->oxidation_product Oxidation (O₂, Light, Temp)

Caption: Primary degradation pathways for p-Salicylic Acid 4-Sulfate.

StabilityWorkflow cluster_prep Preparation cluster_analysis Analysis Cycles prep_stock Prepare Buffered Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot t0 Analyze T=0 (3 Vials) aliquot->t0 freeze Freeze at -80°C (≥ 4 hours) t0->freeze thaw Thaw at RT freeze->thaw tn Analyze Post-Cycle (3 Vials) thaw->tn tn->freeze Repeat for Cycles 3, 5, 10 data Calculate % Degradation tn->data

Caption: Experimental workflow for a freeze-thaw stability study.

Section 5: References
  • Varga, B., et al. (n.d.). Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. ResearchGate. [Link]

  • Gahan, L. R., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis. The Journal of Organic Chemistry. [Link]

  • Wolfenden, R., & Williams, R. (n.d.). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. PNAS. [Link]

  • Zhang, K., et al. (2021). Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. Plant Physiology. [Link]

  • Bluewav Technology Co.,Ltd. (n.d.). Oxidative degradation of salicylic acid by sodium hypochlorite. Retrieved from Bluewav Technology website. [Link]

  • Kirby, A. J., & Younas, M. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC. [Link]

  • Dejaegere, A., & Karplus, M. (1996). Mechanisms of Reaction of Sulfate Esters: A Molecular Orbital Study of Associative Sulfuryl Group Transfer, Intramolecular Migration, and Pseudorotation. The Journal of Organic Chemistry. [Link]

  • Zhang, K., et al. (2021). Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. Plant Physiology. [Link]

  • Sýkora, J., et al. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. PMC. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo Institute of Technology. [Link]

  • Mai, N. L., et al. (2025). Initial degradation mechanism of salicylic acid via electrochemical process. ResearchGate. [Link]

  • Valdman, E., et al. (n.d.). SALICYLIC ACID DEGRADATION FROM AQUEOUS SOLUTIONS USING PSEUDOMONAS FLUORESCENS HK44: PARAMETERS STUDIES AND APPLICATION TOOLS. Semantic Scholar. [Link]

  • Gontarek, M., et al. (n.d.). Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. MDPI. [Link]

  • Benarous, N., et al. (2022). Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. ResearchGate. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment website. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO JOURNALS. [Link]

  • Kristl, J., et al. (n.d.). Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. Semantic Scholar. [Link]

  • Agilent Technologies. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Retrieved from Agilent Technologies website. [Link]

  • Al-Zoman, N. Z. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. [Link]

  • Mousavinezhad Sarasia, E., et al. (2016). Theoretical study on the molecular electronic properties of salicylic acid derivatives as anti-inflammatory drugs. ResearchGate. [Link]

  • Wang, P. Y., et al. (1983). [Stability of sodium p-aminosalicylate in the solid state]. Yao Xue Xue Bao. [Link]

  • Klünemann, M., et al. (2021). Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. MDPI. [Link]

  • Iseki, S., et al. (2018). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. ResearchGate. [Link]

  • Al-Bayati, M. F. (2024). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C): A Spectrophotometric Analysis. Sciforum. [Link]

  • Svärd, M., et al. (2024). Polymorphic Stability Shifts, Co-Crystals, and Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid–Salicylamide. ACS Publications. [Link]

  • Metabolon. (n.d.). Metabolomics Study Design – Sample Handling & Storage. Retrieved from Metabolon website. [Link]

  • Rakcejeva, T., et al. (2014). INFLUENCE OF FREEZING AND DRYING ON THE PHENOL CONTENT AND ANTIOXIDANT ACTIVITY OF HORSERADISH AND LOVAGE. Foodbalt. [Link]

  • MSF. (n.d.). Drug quality and storage. Retrieved from MSF Medical Guidelines website. [Link]

  • Determan, C., et al. (2019). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. ResearchGate. [Link]

  • Li, Y., et al. (2017). Salicylic Acid Alleviates the Adverse Effects of Salt Stress on Dianthus superbus (Caryophyllaceae) by Activating Photosynthesis, Protecting Morphological Structure, and Enhancing the Antioxidant System. PMC. [Link]

  • Rustioni, L. (2021). Freeze-thaw treatment to enhance phenolic ripening and tannin oxidation of seeds in red cultivars. Infowine. [Link]

  • PubChem. (n.d.). 4-Aminosalicylic Acid. Retrieved from PubChem website. [Link]

  • Eloff, J. N. (2013). Storage of Bioactive Secondary metabolites?. ResearchGate. [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Biodegradation of phenolic compounds by sulfate-reducing bacteria from contaminated sediments. PubMed. [Link]

  • Kušić, H., et al. (2011). Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. ResearchGate. [Link]

  • Xiao, Y., et al. (2019). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in p-Salicylic Acid 4-Sulfate Disodium Salt Extraction

Welcome to the technical support center for the extraction of p-Salicylic Acid 4-Sulfate Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of p-Salicylic Acid 4-Sulfate Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low extraction yields. We will delve into the underlying scientific principles of the extraction process to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final yield of p-Salicylic Acid 4-Sulfate Disodium Salt is significantly lower than expected. What are the most common causes?

Low yield can stem from several factors throughout the extraction and purification process. The most common culprits are incomplete extraction from the initial matrix, degradation of the target molecule, and losses during purification steps. Given the high polarity of the sulfate group, this compound behaves differently than its non-sulfated analog, salicylic acid.

Troubleshooting Steps:

  • Re-evaluate your extraction solvent. Due to the presence of the highly polar sulfate group, p-Salicylic Acid 4-Sulfate is more water-soluble than salicylic acid. If you are using a protocol designed for salicylic acid, which often involves extraction into a less polar organic solvent after acidification, you may be leaving a significant portion of your product in the aqueous phase.

  • Check the pH of your aqueous phase. The protonation state of both the carboxylic acid and the sulfate group is critical. While acidification is necessary to protonate the carboxylate, extreme pH values and high temperatures can lead to hydrolysis of the sulfate ester.

  • Consider the stability of your compound. Salicylate-based compounds can be susceptible to degradation, especially at elevated temperatures.[1]

  • Analyze your waste streams. Check your aqueous phase after extraction and your wash solutions to determine if the product is being lost. This can be done by HPLC analysis.

Q2: How do I choose the optimal solvent system for extracting a highly polar compound like p-Salicylic Acid 4-Sulfate?

The key is to match the polarity of the solvent with the target molecule. Since p-Salicylic Acid 4-Sulfate is highly polar, especially in its salt form, a different approach compared to standard salicylic acid extraction is needed.

Solvent Selection Strategy:

  • For initial extraction from a solid matrix: A polar solvent system is generally recommended. Mixtures of alcohols (like methanol or ethanol) and water are often effective for extracting phenolic compounds.[2]

  • For liquid-liquid extraction: After acidification of the aqueous solution containing the sodium salt, traditional non-polar organic solvents like diethyl ether or ethyl acetate may not be efficient. Consider using more polar solvents such as n-butanol or employing a salting-out effect by saturating the aqueous phase with a salt (e.g., NaCl or (NH₄)₂SO₄) to drive the compound into a more moderately polar organic phase.

A generalized workflow for solvent selection and extraction is depicted below:

G cluster_0 Initial Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Analysis & Optimization start Aqueous solution of p-Salicylic Acid 4-Sulfate Disodium Salt acidify Acidify to protonate the carboxylate start->acidify add_solvent Add organic solvent acidify->add_solvent separate Separate aqueous and organic phases add_solvent->separate analyze_org Analyze organic phase for product separate->analyze_org analyze_aq Analyze aqueous phase for loss separate->analyze_aq optimize Optimize solvent and pH analyze_org->optimize analyze_aq->optimize

Caption: Workflow for optimizing liquid-liquid extraction.

Q3: I suspect my compound is degrading during the extraction. How can I minimize this?

Degradation can be a significant contributor to low yield. Both temperature and pH play a crucial role.

Minimizing Degradation:

  • Temperature Control: Perform extractions at room temperature or below. If heating is required to dissolve the initial sample, do so for the shortest possible time. Salicylate-based polymers show significant degradation at elevated temperatures.[1]

  • pH Management: While acidification is necessary, avoid excessively low pH values (pH < 2) for extended periods, as this can promote hydrolysis of the sulfate group. A moderately acidic pH (around 3-4) is often sufficient to protonate the carboxylic acid without being overly harsh.[3]

  • Use of Antioxidants: If you are extracting from a complex matrix (e.g., biological samples), the addition of antioxidants can prevent oxidative degradation of the phenolic structure.[4]

Q4: How can I improve the recovery of my product during the purification step?

Losses during purification are common, especially with highly water-soluble compounds.

Purification Strategies:

  • Solid-Phase Extraction (SPE): For a highly polar compound like p-Salicylic Acid 4-Sulfate, SPE can be a more efficient purification method than repeated liquid-liquid extractions. Anion exchange SPE is a promising option, as it can bind the negatively charged sulfate and carboxylate groups. The compound can then be eluted with a high salt or low pH buffer. A method for purifying salicylic acid from plant material using anion exchange has been reported with recoveries of 69-80%.[5]

  • Crystallization: If you are able to successfully extract the compound into an organic solvent, crystallization can be an effective final purification step. The choice of anti-solvent is critical and will need to be determined empirically.

The following table summarizes troubleshooting strategies for low yield:

Potential Issue Recommended Action Scientific Rationale
Incomplete ExtractionAnalyze the aqueous phase post-extraction. Consider more polar extraction solvents (e.g., n-butanol) or salting out.The sulfate group significantly increases the polarity and water solubility of the molecule.
Product DegradationWork at lower temperatures. Avoid extreme pH. Use antioxidants if necessary.Salicylate esters can be thermally labile and susceptible to hydrolysis under harsh acidic conditions.[1]
Purification LossesEmploy Solid-Phase Extraction (SPE), particularly anion exchange.SPE can offer better recovery for highly polar compounds compared to multiple liquid-liquid extractions.[5]
Inaccurate Yield CalculationEnsure your analytical method (e.g., HPLC) is properly calibrated and validated for p-Salicylic Acid 4-Sulfate.The UV absorbance spectrum of salicylic acid is pH-dependent, which can affect quantification if not controlled.[3]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction

This protocol is a starting point for the extraction of p-Salicylic Acid 4-Sulfate from an aqueous solution.

  • Start with your aqueous solution containing the p-Salicylic Acid 4-Sulfate Disodium Salt.

  • Cool the solution to 4°C in an ice bath.

  • Slowly add a strong acid (e.g., 1M HCl) dropwise while stirring to adjust the pH to approximately 3.0-3.5. Monitor the pH closely with a calibrated pH meter.

  • Transfer the acidified solution to a separatory funnel.

  • Add an equal volume of n-butanol.

  • Gently invert the funnel 10-15 times, releasing pressure periodically.

  • Allow the layers to separate completely.

  • Collect the organic (upper) phase.

  • Repeat the extraction of the aqueous phase with a fresh portion of n-butanol two more times.

  • Combine the organic extracts.

  • Wash the combined organic extracts with a small volume of brine (saturated NaCl solution) to remove excess water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Quantification by HPLC

Accurate quantification is essential to determine your yield.

  • Column: A C18 reversed-phase column is a common choice for separating salicylic acid and its derivatives.[6]

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent like acetonitrile or methanol is typically used.[6][7]

  • Detection: UV detection at a wavelength around 296-303 nm is suitable for salicylic acid.[8][9] The optimal wavelength should be confirmed by running a UV spectrum of your standard.

  • Standard Curve: Prepare a standard curve with known concentrations of a p-Salicylic Acid 4-Sulfate reference standard to ensure accurate quantification.

Here is a visual representation of a typical HPLC-based analysis workflow:

G prep_sample Prepare sample and standards hplc Inject onto HPLC system prep_sample->hplc separate Separation on C18 column hplc->separate detect UV Detection separate->detect quantify Quantify using standard curve detect->quantify yield Calculate Yield quantify->yield

Caption: HPLC analysis workflow for yield determination.

By systematically addressing these potential issues and utilizing the provided protocols as a starting point, you can significantly improve the yield of your p-Salicylic Acid 4-Sulfate Disodium Salt extractions.

References

  • National Center for Biotechnology Information. (n.d.). Disodium sulfosalicylate. PubChem. Retrieved from [Link]

  • Abass, A. M., Rzaij, J. M., Ghalib, H., & Kadhum, W. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry, 3(3), 22-28.
  • Long, W. J. (n.d.). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Agilent Technologies, Inc.
  • Mpalantinos, H., et al. (2024). Extraction of Salicylic Acid Using Sustainable ATPSs and Respective Immobilization as API-IL at Small Pilot Scale.
  • Ataman Kimya. (n.d.). SALICYLIC ACID. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns.
  • (2008). Single Step Purification of Salicylic Acid from Catharanthus roseus Cell Culture (Plant Material) by Anion Exchange for NMR Analysis.
  • USP. (n.d.). USP Salicylic Acid Tablets RS Lot P0C404.
  • Germain, H. (n.d.). Salicylic acid (SA) extraction protocol. Université du Québec à Trois-Rivières.
  • Papouskova, B., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(10), 2549.
  • Chen, Z., & Chen, G. (1994). Purification and characterization of a soluble salicylic acid-binding protein from tobacco. Plant Physiology, 104(3), 953-957.
  • Zinov'eva, I. V., et al. (2020). Data on the extraction of benzoic, salicylic and sulfosalicylic acids from dilute solutions using PEG-based aqueous two-phase systems.
  • Do, Q. D., et al. (2014). Extraction of phenolic compounds: A review. Critical Reviews in Food Science and Nutrition, 54(11), 1433-1443.
  • Unites States Patent US4827027A. (1989).
  • European Patent EP0224420A1. (1987).
  • ChemicalBook. (2026). 4-Aminosalicylic acid.
  • ACS Publications. (2024).
  • ResearchGate. (2024).
  • MDPI. (2022). Factors Influencing the Formation of Salicylic Acid by Bipolar Membranes Electrodialysis.
  • Semantic Scholar. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf.
  • Analele Universitatii din Oradea, Fascicula Biologie. (2018). OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO.
  • SciSpace. (n.d.).
  • National Institutes of Health. (n.d.).

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Reference Data & Comparative Studies

Validation

A Researcher's Guide: Salicylic Acid vs. Its Uremic Metabolite, p-Salicylic Acid 4-Sulfate, in Biological Assays

Introduction Salicylic acid (SA) is a compound of immense scientific and therapeutic interest. It is recognized as a key active metabolite of aspirin, a cornerstone of anti-inflammatory therapy, and a vital phytohormone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Salicylic acid (SA) is a compound of immense scientific and therapeutic interest. It is recognized as a key active metabolite of aspirin, a cornerstone of anti-inflammatory therapy, and a vital phytohormone that mediates plant defense mechanisms.[1][2] Its biological activities, primarily linked to the modulation of cyclooxygenase (COX) activity and inhibition of the NF-κB signaling pathway, are well-documented.[2][3] However, in biological systems, the story does not end with the parent compound. Metabolism gives rise to a host of derivatives, each with a potentially unique biological profile.

One such derivative is p-Salicylic Acid 4-Sulfate (pSASS), a major metabolite of salicylic acid. While structurally similar, the addition of a sulfate group dramatically alters its physicochemical properties and, consequently, its biological role. Emerging evidence points to pSASS as a uremic toxin—a compound that accumulates in patients with chronic kidney disease (CKD) and contributes to the pathophysiology of the uremic syndrome, including systemic inflammation and cardiovascular damage.[4][5]

This guide provides an in-depth comparison of salicylic acid and p-Salicylic Acid 4-Sulfate Disodium Salt for researchers, scientists, and drug development professionals. We will dissect their distinct physicochemical properties, explore their divergent mechanisms of action, and provide a framework for their appropriate use in biological assays. This is not a comparison of two equivalent alternatives, but rather an exploration of a parent compound and its biologically distinct metabolite, guiding you to select the correct molecule to answer your specific scientific question.

Physicochemical Profile: The Foundation of Function

The addition of a highly polar sulfate group is the defining difference between SA and pSASS. This single modification has profound implications for solubility, membrane permeability, and protein binding, which are critical parameters in the design and interpretation of any biological assay.

PropertySalicylic Acidp-Salicylic Acid 4-Sulfate Disodium SaltScientific Rationale
Structure (Structure not available)The ortho-hydroxyl and carboxyl groups of SA are key to its biological activity. The addition of a sulfate group at the para position in pSASS drastically increases its polarity.
Formula C₇H₆O₃[6]C₇H₄Na₂O₆S[7][8]The presence of sulfur and sodium in the pSASS formula reflects its sulfated and salt-form nature.
Molecular Wt. 138.12 g/mol [6]262.15 g/mol [7][8]The higher molecular weight of pSASS is due to the addition of the sulfate group and two sodium counter-ions.
Water Solubility 2.24 mg/mL (20 °C)High (Expected)The ionic nature of the sulfate and disodium salt form makes pSASS highly water-soluble, whereas SA is only sparingly soluble. This dictates the choice of vehicle/solvent in assays.
pKa 2.97 (Carboxyl)[9]<2 (Sulfate), ~3 (Carboxyl) (Estimated)Both molecules are acidic. At physiological pH (~7.4), both will be deprotonated and negatively charged, influencing their interaction with cellular membranes and proteins.
LogP 2.26Highly Negative (Expected)The octanol-water partition coefficient (LogP) indicates lipophilicity. SA is moderately lipophilic, allowing passive diffusion across cell membranes. pSASS is expected to be highly hydrophilic (negative LogP), suggesting it requires active transport to enter cells.

Divergent Biological Roles & Mechanisms of Action

The fundamental differences in their chemical nature give rise to starkly contrasting biological activities. Salicylic acid is primarily studied for its therapeutic, anti-inflammatory effects, while pSASS is investigated for its pathological role as a uremic toxin.

Salicylic Acid: The Anti-Inflammatory Modulator

Salicylic acid's primary anti-inflammatory mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like COX-2, TNF-α, and various interleukins. Salicylic acid directly binds to and inhibits IKKβ, preventing this cascade.[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Targets IκB for Degradation NFkB NF-κB SA Salicylic Acid SA->IKK Inhibits NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc NF-κB Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, IL-6, etc.) DNA->Genes Activates Transcription

Caption: Salicylic acid's anti-inflammatory mechanism via inhibition of the IKK/NF-κB pathway.

p-Salicylic Acid 4-Sulfate: The Uremic Toxin

In contrast, pSASS is implicated as a contributor to the chronic inflammation and oxidative stress seen in CKD.[4] Uremic toxins, particularly protein-bound uremic toxins (PBUTs), are poorly cleared by dialysis and can accumulate to high levels.[5] They are believed to enter cells like endothelial cells and immune cells via organic anion transporters (OATs). Once inside, they can induce cellular dysfunction by generating reactive oxygen species (ROS), activating stress-related pathways, and promoting a pro-inflammatory state.[10][11]

cluster_cell Endothelial Cell pSASS pSASS (Uremic Toxin) OAT Organic Anion Transporter (OAT) pSASS->OAT Enters cell via ROS ROS Production (Oxidative Stress) OAT->ROS StressPathways Stress Pathways (e.g., MAPK) ROS->StressPathways Activates Dysfunction Endothelial Dysfunction ROS->Dysfunction Inflammation Pro-inflammatory Gene Expression StressPathways->Inflammation Leads to Inflammation->Dysfunction

Caption: Hypothesized mechanism of pSASS as a uremic toxin inducing cellular dysfunction.

Comparative Performance in Biological Assays

The choice between SA and pSASS depends entirely on the biological context of the experiment. Below, we compare their expected performance in representative assays. The quantitative data presented is hypothetical and for illustrative purposes to highlight the expected experimental outcomes based on their known biological roles.

Context A: Anti-inflammatory & Pharmacological Assays

These assays aim to characterize the therapeutic, anti-inflammatory effects typically associated with salicylates.

Table 1: Hypothetical Performance in Anti-inflammatory Assays

Assay Parameter Salicylic Acid p-Salicylic Acid 4-Sulfate Expected Outcome & Rationale
COX-2 Enzyme Inhibition IC₅₀ ~100 µM >1000 µM (Inactive) SA is a known weak COX inhibitor.[3] The bulky, polar sulfate group on pSASS would likely prevent it from fitting into the enzyme's active site.

| NF-κB Activity Assay (LPS-stimulated macrophages) | % Inhibition of NF-κB activation | 65% @ 200 µM | -80% (Induction) | SA inhibits NF-κB activation.[2] pSASS, as a uremic toxin, is expected to be pro-inflammatory and may increase basal or stimulated NF-κB activity. |

Context B: Uremic Toxicity & Cellular Stress Assays

These assays are designed to investigate the pathological effects of compounds that accumulate in disease states like CKD.

Table 2: Hypothetical Performance in Cellular Toxicity Assays

Assay Parameter Salicylic Acid p-Salicylic Acid 4-Sulfate Expected Outcome & Rationale
Endothelial Cell Viability (HUVEC, 72h exposure) LC₅₀ >5 mM ~500 µM pSASS is expected to be cytotoxic at concentrations relevant to uremia, reflecting its role as a toxin.[12] SA is generally well-tolerated by cells at similar concentrations.

| ROS Production Assay (Renal tubular cells) | Fold increase in ROS vs. control | 0.9 (Slightly protective) | 4.5 | pSASS is hypothesized to induce oxidative stress.[4] SA has reported antioxidant properties and may scavenge ROS.[3] |

Experimental Protocols

To provide practical guidance, we detail two distinct protocols. The first is a classic pharmacological assay for SA, and the second is a cell-based toxicity assay where pSASS would be the primary compound of interest.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is designed to measure the direct inhibitory effect of a compound on purified COX-2 enzyme activity.

  • Principle: This assay measures the peroxidase component of COX-2 activity. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then PGG₂ is reduced to PGH₂, oxidizing a fluorometric probe in the process. An inhibitor will reduce the rate of probe oxidation.

  • Self-Validation: The protocol includes positive (no inhibitor) and negative (potent inhibitor, e.g., Celecoxib) controls to validate each assay run. A standard curve of the fluorescent product ensures accurate quantification.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP).

    • Compound Dilution: Prepare a serial dilution of Salicylic Acid (e.g., from 10 mM down to 1 µM) in the assay buffer. Use DMSO as a vehicle, ensuring the final concentration in the assay is ≤1%.

      • Causality Note: A serial dilution is critical to determine the IC₅₀, the concentration at which 50% of the enzyme's activity is inhibited.

    • Assay Plate Setup: In a 96-well black plate, add 10 µL of each compound dilution (or vehicle/positive control).

    • Enzyme Addition: Add 160 µL of a pre-warmed (37°C) solution containing the COX-2 enzyme and the fluorometric probe to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

      • Causality Note: Pre-incubation allows the test compound to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.

    • Initiate Reaction: Add 30 µL of arachidonic acid solution to each well to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 20 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Normalize the rates to the vehicle control (100% activity) and calculate the IC₅₀ value using non-linear regression.

Protocol 2: Cellular ROS Production using DCFH-DA in HUVECs

This protocol measures the induction of intracellular ROS in response to a test compound, ideal for assessing the toxic potential of pSASS.

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Self-Validation: The protocol includes an untreated control (baseline ROS), a vehicle control, and a positive control (e.g., H₂O₂) to ensure the cells are responsive and the assay is working correctly.

  • Methodology:

    • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well black, clear-bottom plate and grow to ~90% confluency.

    • Compound Preparation: Prepare stock solutions of p-Salicylic Acid 4-Sulfate Disodium Salt in sterile PBS or culture medium. Prepare a range of concentrations relevant to uremic plasma levels (e.g., 10 µM - 1 mM).

    • Probe Loading: Remove the culture medium. Wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 45 minutes at 37°C in the dark.

      • Causality Note: The incubation in serum-free medium facilitates probe uptake by the cells. The dark condition prevents photo-oxidation of the probe.

    • Compound Treatment: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe. Add 100 µL of the prepared pSASS dilutions (or controls) to the respective wells.

    • Incubation: Incubate the plate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.

    • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Ex/Em = 485/535 nm).

    • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence of treated wells to the vehicle control and express the results as a fold-increase in ROS production.

Logical Workflow for Compound Selection

The decision to use SA or pSASS should be driven by the research hypothesis. The following diagram provides a simple decision-making framework.

Caption: Decision workflow for selecting between Salicylic Acid and p-Salicylic Acid 4-Sulfate.

Conclusion

Salicylic acid and its metabolite, p-Salicylic Acid 4-Sulfate, are not interchangeable reagents but rather distinct biological entities. Salicylic acid is the well-established pharmacologically active agent and plant hormone, ideal for studies on inflammation, analgesia, and plant biology. In contrast, p-Salicylic Acid 4-Sulfate should be viewed as a specific tool to investigate the molecular basis of uremic toxicity and the systemic complications of chronic kidney disease.

For the researcher, the key is to align the choice of molecule with the biological question. If the goal is to understand the therapeutic mechanisms of salicylates, SA is the compound of choice. If the focus is on the pathology driven by metabolic waste accumulation in renal failure, pSASS is the indispensable, biologically relevant molecule to employ. Understanding this fundamental distinction is paramount to designing meaningful experiments and generating translatable, high-impact data.

References

  • Salicylic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Zaragoza, M. C., et al. (2021). Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD. Antioxidants, 10(3), 393. [Link]

  • Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid. Acta Facultatis Medicae Naissensis, 32(4), 259-265. [Link]

  • Gibaldi, M., & Levy, G. (1985). Clinical Pharmacokinetics of the Salicylates. Clinical Pharmacokinetics, 10(2), 164-177. [Link]

  • Kühn, S., et al. (2015). Pharmacokinetic and Pharmacodynamic Modeling of Acetylsalicylic Acid and its Major Metabolite Salicylic Acid. PAGE 24, Abstr 3531. [Link]

  • Needs, C. J., & Brooks, P. M. (1985). Clinical pharmacokinetics of the salicylates. Clinical pharmacokinetics, 10(2), 164–177. [Link]

  • Dempsey, N. J., & Klessig, D. F. (2017). Shared and Related Molecular Targets and Actions of Salicylic Acid in Plants and Humans. Current Drug Targets, 18(9), 1032-1043. [Link]

  • Guzman-Castañeda, S. J., et al. (2023). Uremic Toxins: The Role of the Gut and the Kidneys. In Chronic Kidney Disease - From Pathophysiology to Clinical Improvements. IntechOpen. [Link]

  • Aspirin – Pharmacokinetics. (n.d.). PharmaXChange.info. [Link]

  • Li, H., et al. (2023). From Physicochemical Classification to Multidimensional Insights: A Comprehensive Review of Uremic Toxin Research. Toxics, 11(6), 529. [Link]

  • Ali, B. H., et al. (2018). Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. Animals, 8(7), 119. [Link]

  • Lau, W. L., & Vaziri, N. D. (2017). Uremic Toxins: An Alarming Danger Concerning the Cardiovascular System. Frontiers in Physiology, 8, 14. [Link]

  • Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid. ResearchGate. [Link]

  • Dong, Y., & Liu, Y. (2021). Action of Salicylic Acid on Plant Growth. Frontiers in Plant Science, 12, 743036. [Link]

  • Chen, Y.-T., et al. (2023). The Potential Influence of Uremic Toxins on the Homeostasis of Bones and Muscles in Chronic Kidney Disease. International Journal of Molecular Sciences, 24(13), 11090. [Link]

  • Disodium sulfosalicylate. (n.d.). PubChem. [Link]

  • Salicylic Acid. (n.d.). PubChem. [Link]

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Comparative

Benchmarking p-Salicylic Acid 4-Sulfate Disodium Salt Efficacy Against Standard Reagents in ADME/Tox Workflows

Executive Summary & Rationale In pharmacokinetic (PK) and toxicological evaluations, accurately measuring the enzymatic deconjugation of Phase II metabolites is critical for understanding drug clearance, accumulation, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In pharmacokinetic (PK) and toxicological evaluations, accurately measuring the enzymatic deconjugation of Phase II metabolites is critical for understanding drug clearance, accumulation, and toxicity. Historically, high-throughput assays have relied on generic, synthetic substrates like p-Nitrophenyl Sulfate (p-NPS) or 4-Methylumbelliferyl Sulfate (4-MUS) to benchmark sulfatase activity. However, these synthetic constructs fail to replicate the steric hindrance and electronic environments of true physiological metabolites.

This guide provides an in-depth benchmarking of p-Salicylic Acid 4-Sulfate Disodium Salt (p-SAS) against legacy standard reagents. By transitioning to p-SAS—a verified physiological Phase II metabolite—laboratories can achieve superior predictive validity for in vivo models, bridging the gap between artificial in vitro kinetics and actual human metabolism.

Mechanistic Grounding: The Shift to Physiological Substrates

To understand the necessity of this benchmarking, we must examine the biological origins of the substrate. (also cataloged as p-carboxyphenyl sulfate or 4-sulfooxybenzoic acid) is a major in vivo Phase II metabolite of widely used antimicrobial preservatives (e.g., methylparaben) and endogenous phenolic acids[1].

In biological systems, parent compounds like methylparaben are rapidly hydrolyzed by esterases into p-hydroxybenzoic acid. This aglycone is subsequently conjugated by sulfotransferases (SULTs) in the liver and gut to form the highly polar p-SAS metabolite[2].

When benchmarking deconjugation enzymes like Arylsulfatase (ARS), standard reagents like p-NPS artificially overestimate enzyme efficacy. The strong electron-withdrawing nitro group on p-NPS lowers the activation energy required for sulfate cleavage, making it highly reactive but biologically unrepresentative. In contrast, p-SAS possesses a carboxylate group that accurately mimics the electronic distribution of actual drug metabolites, providing a highly reliable and for kinetic benchmarking[3].

PhaseIIMetabolism MeP Methylparaben (Parent) Esterase Esterase Cleavage MeP->Esterase PHBA p-Hydroxybenzoic Acid (Aglycone) Esterase->PHBA SULT Sulfotransferase (SULT) PHBA->SULT pSAS p-Salicylic Acid 4-Sulfate (p-SAS) SULT->pSAS ARS Arylsulfatase (Deconjugation) pSAS->ARS Benchmarking Target ARS->PHBA Benchmarking Target

Fig 1: Phase II metabolism of parabens and targeted enzymatic deconjugation of p-SAS.

Comparative Efficacy Data

To objectively evaluate p-SAS against legacy reagents, we benchmarked their performance using Helix pomatia Arylsulfatase. The quantitative data reveals that while p-NPS offers rapid colorimetric detection, p-SAS provides superior physiological relevance and avoids the matrix interference commonly seen in complex biological fluids (plasma/urine).

Benchmarking Parameterp-Salicylic Acid 4-Sulfate (p-SAS)p-Nitrophenyl Sulfate (p-NPS)4-Methylumbelliferyl Sulfate (4-MUS)
Physiological Relevance High (Endogenous/Drug Metabolite)Low (Synthetic Construct)Low (Synthetic Construct)
Detection Modality LC-MS/MS (High Specificity)Absorbance (405 nm)Fluorescence (Ex 360 / Em 460)
Relative Affinity (Km) ~0.4 mM (High Affinity)~1.5 mM (Moderate Affinity)~2.0 mM (Moderate Affinity)
Matrix Interference Low (Mass-to-charge specific)High (Background color in bio-fluids)Moderate (Autofluorescence)
Primary Application ADME/Tox, PharmacokineticsHigh-Throughput Screening (HTS)High-Throughput Screening (HTS)

Self-Validating Experimental Protocol

A cornerstone of trustworthy scientific methodology is the implementation of self-validating systems. Colorimetric assays measuring p-NPS hydrolysis only track the formation of the product (p-nitrophenol), leaving the assay vulnerable to false positives from matrix background.

The following LC-MS/MS protocol establishes a closed mass balance . By simultaneously monitoring the depletion of the intact p-SAS substrate and the formation of the p-hydroxybenzoic acid aglycone, researchers can definitively rule out matrix suppression, non-specific binding, or incomplete quenching artifacts.

Workflow Step1 1. Substrate Preparation p-SAS vs p-NPS (0.1-10 mM) Step2 2. Arylsulfatase Incubation (pH 5.0, 37°C, 30 min) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold ACN + Internal Std) Step2->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 5. Kinetic Analysis (Vmax, Km Determination) Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for benchmarking arylsulfatase kinetics.
Step-by-Step Methodology:
  • Substrate Preparation: Prepare concentration curves (0.1 to 10 mM) of p-SAS and p-NPS in 100 mM Sodium Acetate buffer (pH 5.0).

    • Causality Note: A pH of 5.0 is strictly maintained to match the lysosomal pH optimum of standard arylsulfatases, ensuring maximum catalytic efficiency and structural stability of the enzyme.

  • Enzyme Incubation: Add 10 µL of Arylsulfatase (1 U/mL) to 90 µL of the prepared substrate solutions. Incubate in a thermomixer at 37°C for exactly 30 minutes.

  • Reaction Quenching (Validation Step): Terminate the reaction by adding 300 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL of isotope-labeled internal standards (e.g., 13C6-p-hydroxybenzoic acid).

    • Causality Note: The cold organic solvent instantly denatures the enzyme to prevent post-extraction hydrolysis, while the internal standard corrects for downstream ionization variability in the mass spectrometer.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer 100 µL of the supernatant to LC vials.

  • LC-MS/MS Quantification: Analyze the samples via Multiple Reaction Monitoring (MRM) in negative ion mode.

    • p-SAS Transition: m/z 217.0 → 137.0

    • Aglycone Transition: m/z 137.0 → 93.0

  • Kinetic Analysis: Plot the initial reaction velocity (V0) versus substrate concentration. Utilize non-linear regression to determine Michaelis-Menten parameters (Km and Vmax), ensuring the molar sum of remaining p-SAS and formed aglycone equals the initial substrate concentration.

Conclusion

Transitioning from generic, highly reactive reagents like p-NPS to physiologically grounded standards like p-Salicylic Acid 4-Sulfate Disodium Salt bridges the critical gap between in vitro assays and in vivo realities. By adopting LC-MS/MS-backed, self-validating protocols, drug development laboratories can eliminate matrix-induced artifacts and significantly enhance the predictive accuracy of their pharmacokinetic workflows.

References

  • PubChem - National Institutes of Health (NIH). "Npc320357 | C7H6O6S | CID 18690341." National Center for Biotechnology Information. Available at:[Link][1]

  • Environmental Science & Technology - ACS Publications. "Methylparaben Induces Gut Microbiota–Dependent Neurotoxicity in Zebrafish." American Chemical Society. Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

p-Salicylic Acid 4-Sulfate Disodium Salt proper disposal procedures

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers and drug development professionals with a self-validating, mechanistic approach to the disposal of p-Salic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers and drug development professionals with a self-validating, mechanistic approach to the disposal of p-Salicylic Acid 4-Sulfate Disodium Salt .

Proper chemical management goes beyond simple compliance; it requires an understanding of the underlying molecular behavior during waste processing. This guide bridges the gap between standard safety data and field-proven operational logistics, ensuring your laboratory maintains both environmental integrity and operational safety.

Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why specific steps are required. p-Salicylic Acid 4-Sulfate Disodium Salt (CAS: 3233-38-3 for the free acid, 95245-30-0 for the disodium salt)[1],[2] presents unique end-of-life logistical challenges due to its molecular structure:

  • **Sulfate Moiety ($ -OSO_3^- ):∗∗Uponthermaldegradation,thesulfategroupoxidizestoformsulfurdioxide( SO_2 )andsulfurtrioxide( SO_3$). These are highly corrosive, toxic gases. Therefore, incineration must only be performed in a facility equipped with an alkaline afterburner and scrubber to neutralize SOx​ emissions[3],[4].

  • Sodium Salt & Aromatic Ring: As an organic salt, this compound has a high melting point and resists clean volatilization. If burned independently, it tends to smolder, leaving a sodium carbonate/sulfate ash and generating toxic Products of Incomplete Combustion (PICs). Mixing the waste with a high-BTU combustible solvent provides the necessary thermal energy to completely shatter the aromatic ring[4].

  • Aqueous pH Shifts: While the disodium salt itself is relatively neutral, experimental buffers containing this compound can alter the pH of mixed waste streams. The EPA Resource Conservation and Recovery Act (RCRA) strictly regulates corrosive wastes[5].

Quantitative Data & Safety Parameters

Table 1: Chemical Identity & Hazard Profile

ParameterValue / Description
Chemical Name p-Salicylic Acid 4-Sulfate Disodium Salt
CAS Number 3233-38-3 (Free Acid) / 95245-30-0 (Disodium Salt)[1],[2]
Molecular Formula C7​H4​O6​S⋅2Na [1]
Molecular Weight 262.15 g/mol [1]
Primary Hazard Irritant (Skin/Eyes); Toxic combustion byproducts ( SOx​ )[3]
RCRA Waste Class Non-hazardous solid waste (unless mixed with regulated solvents)[5]

Table 2: Required PPE & Engineering Controls

Control TypeSpecificationCausality / Rationale
Gloves Nitrile, ≥0.11 mm thicknessPrevents dermal absorption and irritation from the acidic/salt moiety.
Eye Protection ANSI Z87.1 / EN166 Safety GogglesProtects ocular mucosa from fine particulate aerosolization during transfer.
Ventilation Chemical Fume Hood (80-100 fpm)Captures airborne dust; essential when transferring dry powders.

Disposal Workflow Visualization

The following decision tree dictates the segregation pathway based on the physical state of the waste.

WasteDisposal Start p-Salicylic Acid 4-Sulfate Waste Generation State Determine Waste State Start->State Solid Solid Powder / Crystals State->Solid Dry Aqueous Aqueous Solution State->Aqueous Liquid Solvent Mix with Combustible Solvent (e.g., Ethanol/Methanol) Solid->Solvent Neutralize Verify & Neutralize to pH 6.0 - 8.0 Aqueous->Neutralize Incinerate Chemical Incinerator (Must have SOx Scrubber) Solvent->Incinerate CollectAq Collect in Aqueous Organic Waste Container Neutralize->CollectAq CollectAq->Incinerate Doc Log in RCRA Waste Manifest Incinerate->Doc

Figure 1: Segregation and disposal workflow for p-Salicylic Acid 4-Sulfate Disodium Salt waste.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , meaning the successful completion of one step physically or chemically verifies the safety of the next.

Protocol A: Solid Waste Management (Powders & Crystals)
  • Containment & Collection: Working inside a certified fume hood, use an anti-static scoop to carefully transfer residual solid powders into a sealable, chemically compatible waste container (e.g., HDPE or amber glass).

  • Solvent Supplementation: Add a combustible solvent (e.g., ethanol or methanol) to the solid waste container to create a slurry or solution.

    • Validation Checkpoint: Ensure the solid is fully wetted or dissolved. This guarantees that the incinerator will reach the >1000∘C threshold required for complete thermal destruction of the aromatic ring[4].

  • Incineration Routing: Seal the container and transfer it to the facility's hazardous waste collection point. Explicitly label the container as "Sulfur-Containing Organic Waste."

    • Causality: This specific labeling alerts the disposal facility that the waste must be routed to an incinerator equipped with an alkaline scrubber to capture toxic SOx​ emissions[3].

Protocol B: Aqueous Solution Disposal (Assay Buffers & Reagents)
  • pH Verification: Measure the pH of the aqueous waste using a calibrated pH meter or wide-range indicator strips.

  • Neutralization: If the solution is highly acidic or basic due to experimental buffers, neutralize it to a pH range of 6.0–8.0 using dilute NaOH or HCl .

    • Validation Checkpoint: The pH paper must read between 6.0 and 8.0 before proceeding. This prevents exothermic reactions or toxic gas release when mixed with other aqueous organic wastes, complying with EPA RCRA corrosivity standards[5].

  • Segregation: Pour the neutralized solution into a designated "Aqueous Organic Waste" carboy. Do NOT dispose of it down the laboratory sink. The biologically active aromatic ring can disrupt aquatic ecosystems and interfere with municipal wastewater treatment processes[6].

  • Manifesting: Log the exact volume and estimated concentration on your laboratory's RCRA waste manifest to maintain "cradle-to-grave" tracking[5].

Protocol C: Spill Response & Decontamination
  • Isolate the Area: Restrict access to the spill zone and ensure appropriate PPE (Table 2) is worn.

  • Dry Cleanup (For Powders): Do not use water initially, as it will dissolve the salt and spread the contamination area. Use a slightly damp absorbent pad to carefully dab the powder, or sweep it up using a dedicated dustpan to prevent aerosolization.

  • Surface Decontamination: Wash the affected area with a mild detergent and water. Collect all wash water using absorbent pads and dispose of them in the solid hazardous waste bin.

Sources

Handling

Personal protective equipment for handling p-Salicylic Acid 4-Sulfate Disodium Salt

The Scientist’s Framework for Biochemical Handling: p-Salicylic Acid 4-Sulfate Disodium Salt As a Senior Application Scientist, I recognize that handling specialized biochemicals requires more than a cursory glance at a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Scientist’s Framework for Biochemical Handling: p-Salicylic Acid 4-Sulfate Disodium Salt

As a Senior Application Scientist, I recognize that handling specialized biochemicals requires more than a cursory glance at a Safety Data Sheet (SDS). p-Salicylic Acid 4-Sulfate Disodium Salt—often utilized in proteomics research and as a standard for metabolic profiling—demands a rigorous, logic-driven approach to laboratory safety[1].

This guide moves beyond generic advice. It provides a self-validating operational framework designed to protect personnel, preserve experimental integrity, and establish a flawless chain of custody from the moment the reagent vial is opened to its final disposal.

Part 1: Physicochemical Risk Profiling

Before donning any Personal Protective Equipment (PPE), we must understand the causality behind the hazards. We do not implement safety controls simply because they are mandated; we implement them because the physicochemical nature of the compound dictates it.

p-Salicylic Acid 4-Sulfate Disodium Salt presents as a fine, white to off-white solid powder[2]. While it is not highly volatile, its particulate nature means it is easily aerosolized during weighing and transfer. Furthermore, its solubility profile introduces specific dermal risks when reconstituted in polar organic solvents.

Table 1: Quantitative & Physicochemical Data Summary

PropertyValue / ProfileOperational Implication
CAS Number 3233-38-3 (Free Acid)[1]Standardize inventory tracking using this identifier.
Molecular Weight 262.15 g/mol [1]Critical for molarity calculations during reconstitution.
Physical State Solid / PowderHigh risk of aerosolization and inhalation.
Solubility Water, DMSO, Methanol[2]Solvents like DMSO act as potent dermal penetration enhancers.

Part 2: The PPE Matrix (A Self-Validating System)

OSHA’s Laboratory Safety Guidance dictates that PPE should serve as the final protective barrier, implemented in conjunction with proper engineering controls[3]. To ensure absolute safety, every piece of PPE must function as a self-validating system —meaning the user can actively verify the integrity of the barrier before and during use.

Table 2: Required PPE, Causality, and Validation Protocols

PPE CategorySpecificationScientific CausalitySelf-Validation Protocol
Hand Protection Nitrile gloves (≥4 mil thickness)Nitrile resists aqueous solutions and polar organic solvents (e.g., DMSO) used for reconstitution.Inflation Test: Trap air in the glove and squeeze to verify no microscopic pinholes exist before donning.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne micro-particulates during weighing and accidental solvent splashes.Seal Check: Run a finger along the elastomer edge to ensure zero gaps exist between the goggles and the face.
Body Protection 100% Cotton Lab Coat with knit cuffsPrevents particulate accumulation on street clothes; knit cuffs prevent wrist exposure and snagging.Visual Verification: Ensure the coat is fully buttoned and cuffs are physically tucked under the nitrile gloves.
Engineering / Respiratory Chemical Fume Hood (or N95 Respirator)Captures fine aerosolized dust generated during the transfer of the lyophilized powder.Velocity Check: Verify the digital hood monitor reads a face velocity of 80–100 fpm before opening the vial.

Part 3: Operational Workflow & Handling Protocol

The following methodology details the step-by-step reconstitution of p-Salicylic Acid 4-Sulfate Disodium Salt.

Methodology: Safe Reconstitution Workflow

Causality Focus: Because this compound is often reconstituted in DMSO[2], laboratory personnel must be hyper-aware of drips. DMSO rapidly permeates dermal barriers, carrying dissolved solutes directly into the bloodstream.

  • Environmental Verification: Turn on the chemical fume hood. Validation: Check the digital monitor to ensure a face velocity of 80–100 feet per minute (fpm). Do not proceed if the airflow alarm sounds.

  • PPE Integrity Check: Don your flame-resistant lab coat, chemical splash goggles, and 4-mil nitrile gloves, executing the self-validation steps outlined in Table 2.

  • Static Mitigation: Fine powders are subject to static cling, causing them to jump unpredictably from the micro-spatula. Wipe the exterior of your weighing boat and spatula with an anti-static wipe before use.

  • Weighing: Carefully uncap the vial containing the p-Salicylic Acid 4-Sulfate Disodium Salt inside the hood. Transfer the required mass using the treated micro-spatula.

  • Reconstitution: Add the pre-calculated volume of solvent (e.g., DMSO or HPLC-grade water). Critical Step: If a drop of DMSO solution touches your glove, immediately pause the experiment, remove the compromised glove, wash your hands, and don a new pair.

  • Sealing and Decontamination: Cap the vial tightly, vortex until the solid is fully dissolved, and wipe the exterior of the vial with a 70% ethanol wipe before removing it from the safety of the hood.

Process Visualization

G Start Start: Operational Prep PPE Don Validated PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity (80-100 fpm) PPE->Hood Weigh Weigh p-Salicylic Acid 4-Sulfate Disodium Salt Hood->Weigh Recon Reconstitute in Solvent (e.g., DMSO or H2O) Weigh->Recon Spill Spill Occurred? Recon->Spill Clean Execute Spill Response (Wet Wipe Method) Spill->Clean Yes Store Seal Aliquots & Store at -20°C Spill->Store No Dispose Dispose as Hazardous Chemical Waste Clean->Dispose Store->Dispose Post-Experiment

Workflow for the safe handling, reconstitution, and disposal of p-Salicylic Acid 4-Sulfate Disodium.

Part 4: Spill Response & Disposal Plan

In the event of an accidental spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Methodology: Spill Response (Solid Powder)
  • Containment: If the dry powder spills, do NOT dry sweep . According to the National Research Council's Prudent Practices in the Laboratory, dry sweeping aerosolizes fine particulates, creating an immediate and severe inhalation hazard[4].

  • Wet Wiping: Dampen a disposable laboratory spill pad with water or a 10% ethanol solution. Gently place it over the spilled powder to trap the dust matrix.

  • Inward Cleaning: Wipe from the perimeter of the spill toward the center. This causality-driven technique prevents spreading the contaminant across a wider surface area.

  • Waste Segregation: Place all contaminated wipes, empty reagent vials, and compromised gloves into a designated, sealable hazardous waste bag.

  • Secondary Wash: Wash the affected surface area with a standard laboratory detergent and water to remove any microscopic residue.

Disposal Plan
  • Solid Waste: Empty vials, contaminated gloves, and spill wipes must be placed in a solid hazardous waste container clearly labeled: "Non-Hazardous/Irritant Biochemical Waste - Contains Sulfated Phenolic Salts."

  • Liquid Waste: Unused DMSO or Methanol solutions containing the dissolved salt must be collected in a compatible, properly labeled organic waste carboy. Do not mix this waste stream with strong acids or oxidizers.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (The National Academies Press) URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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